molecular formula C10H14BrN3O B591456 [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol CAS No. 1189973-29-2

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Cat. No.: B591456
CAS No.: 1189973-29-2
M. Wt: 272.146
InChI Key: OXGIOCSHKYSFOC-UHFFFAOYSA-N
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Description

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol ( 1189973-29-2) is a high-value brominated pyrimidine derivative with a molecular formula of C10H14BrN3O and a molecular weight of 272.14 g/mol . This compound serves as a crucial chemical intermediate and building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules for pharmaceutical applications . The 5-bromopyrimidine moiety is a reactive site that allows for further functionalization via cross-coupling reactions, making this compound a versatile precursor for constructing targeted libraries of inhibitors and other bioactive molecules . As a key synthetic intermediate, this compound is featured in patent literature detailing the preparation of pharmaceutical compounds, underscoring its role in early-stage drug discovery and development . Researchers utilize this building block to explore new chemical entities, leveraging its reactive bromine atom for metal-catalyzed couplings such as Suzuki or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds . The piperidin-3-yl)methanol component provides a handle for further molecular modification or for influencing the solubility and physicochemical properties of the target molecule. This product is offered with a high purity level of 97% . For safe handling, please note the associated hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGIOCSHKYSFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674283
Record name [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189973-29-2
Record name [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Predicting the Mechanism of Action for [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a scientifically-grounded, predicted mechanism of action for the novel compound, [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol. Drawing from an analysis of its core structural motifs—a 5-bromopyrimidine ring and a piperidinyl-methanol scaffold—we hypothesize that this molecule functions as a Type I or Type II ATP-competitive protein kinase inhibitor . The 5-bromopyrimidine moiety is a well-established "hinge-binding" motif crucial for anchoring small molecules within the ATP-binding pocket of various kinases. The piperidinyl-methanol portion likely serves to confer selectivity and modulate physicochemical properties, enhancing its "drug-likeness."

This document provides a comprehensive framework for the experimental validation of this hypothesis. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise progression from broad-spectrum screening to specific cellular-level characterization and off-target liability assessment. Each proposed step is accompanied by detailed, field-proven protocols and rationale to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The rational prediction of a novel compound's mechanism of action begins with a thorough analysis of its chemical structure. The molecule , [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, is comprised of two key pharmacophores that are highly privileged in modern medicinal chemistry.

  • The 5-Bromopyrimidine Core: Pyrimidine derivatives are ubiquitous in pharmacology, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, the 2-aminopyrimidine scaffold is a cornerstone of numerous FDA-approved kinase inhibitors. The bromine atom at the 5-position can form critical halogen bonds or occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity. Numerous studies have detailed the synthesis and evaluation of bromopyrimidine analogs as potent tyrosine kinase inhibitors.[3]

  • The Piperidinyl-Methanol Scaffold: The piperidine ring is one of the most prevalent N-heterocycles in approved drugs, particularly for targeting cancer and central nervous system (CNS) disorders.[4] Its inclusion in a molecule can significantly improve pharmacokinetic properties (ADME), enhance solubility, and provide a three-dimensional vector for exploring interactions with the target protein, thereby improving biological activity and selectivity.[4]

Based on this structural assessment, the most probable overarching mechanism of action is the inhibition of protein kinase activity. The bromopyrimidine would act as the primary ATP-competitive anchor, while the substituted piperidine fine-tunes the interaction. Key potential kinase families to investigate include those implicated in oncology and inflammatory diseases, such as Tyrosine Kinases (TKs) and Serine/Threonine kinases.

A Phased Strategy for Experimental Validation

To rigorously test our central hypothesis, we propose a multi-phase experimental workflow. This strategy is designed to first broadly identify potential kinase targets and then progressively narrow the focus to confirm the mechanism of action in both biochemical and cellular contexts.

G cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: Biochemical Validation & Potency cluster_2 Phase 3: Cellular & Phenotypic Confirmation P1_Kinome Broad Kinome Profiling (Binding Assay) P1_OffTarget Preliminary Off-Target Screening (GPCR Panel) P2_Activity Orthogonal Kinase Activity Assay (Biochemical IC50) P1_Kinome->P2_Activity Identified Hits P2_Kinetics Binding Kinetics & Residence Time (e.g., TR-FRET or SPR) P2_Activity->P2_Kinetics Confirmed Hits P3_Target Target Engagement Assay (e.g., CETSA) P2_Kinetics->P3_Target Potent Hits P3_Phos Substrate Phosphorylation Assay (Western Blot or ELISA) P3_Target->P3_Phos P3_Pheno Phenotypic Assays (Proliferation, Migration, etc.) P3_Phos->P3_Pheno G cluster_0 Cellular Assay Workflow A 1. Cell Culture (e.g., K562 for Bcr-Abl) B 2. Compound Treatment (Dose-response, time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Detection (Western Blot or ELISA) D->E F 6. Analysis (Quantify p-Substrate vs Total Substrate) E->F

Caption: Workflow for a cell-based phosphorylation assay.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase is a known driver of a signaling pathway (e.g., K562 human CML cells, which are driven by Bcr-Abl). [5]2. Treatment: Culture cells and treat with a dose-range of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation (if required): For receptor tyrosine kinases like VEGFR2, stimulate the pathway with the appropriate ligand (e.g., VEGF-A) to induce autophosphorylation.

  • Lysis: Harvest and lyse the cells to release protein content.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-CrkL for Bcr-Abl) and an antibody for the total substrate protein as a loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Analysis: Quantify the reduction in substrate phosphorylation as a function of compound concentration to determine the cellular EC50.

Phenotypic Confirmation

Finally, demonstrate that target inhibition translates into a relevant anti-cancer or anti-inflammatory phenotype.

Recommended Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., K562, or HUVECs for an anti-angiogenesis VEGFR2 model) in 96-well plates.

  • Compound Treatment: Treat cells with a dose-range of the test compound.

  • Incubation: Incubate for 72 hours to allow for effects on cell division.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels) and read the resulting luminescence.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Conclusion and Forward Look

The structural components of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol provide a strong rationale for predicting its mechanism of action as a protein kinase inhibitor. The 5-bromopyrimidine moiety is a proven ATP-competitive pharmacophore, and the piperidinyl-methanol substituent is well-suited to optimize potency, selectivity, and drug-like properties.

The experimental cascade detailed in this guide—progressing from broad kinome profiling to specific biochemical and cellular validation—provides a robust and efficient pathway to confirm this hypothesis. Successful execution of this plan will not only elucidate the primary mechanism of action but also reveal the compound's selectivity profile and potential off-target liabilities, paving the way for its further development as a potential therapeutic agent.

References

  • T. Jean, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available: [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Eurofins DiscoverX. Available: [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc. Available: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available: [Link]

  • S. Bawa, et al. (2020). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Wiley Online Library. Available: [Link]

  • S. Kaur, et al. (2004). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry. Available: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available: [Link]

  • W.J.A.R.R. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available: [Link]

  • S. S. Honnalli, et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available: [Link]

  • S.B. Ouellette, et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available: [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available: [Link]

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[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of [1- (5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Introduction: Navigating the Chemical Landscape with Precision and Care

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel molecular entities is a daily occurrence. Among these is [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol (CAS No. 1189973-29-2), a compound of interest for its potential applications in medicinal chemistry. As researchers, our primary responsibility extends beyond the pursuit of scientific advancement to ensuring the safety of ourselves, our colleagues, and our environment. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to this specific molecule. Given the absence of a complete, officially published Safety Data Sheet (SDS), this document synthesizes available data for the compound and its structural analogs to establish a robust framework for its safe utilization. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Chapter 1: Hazard Identification and Comprehensive Risk Assessment

The foundational step in safe handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications provided by chemical suppliers for [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol and related bromopyrimidine structures, a clear hazard profile emerges.[1]

GHS Classification Summary

The compound is classified with the following hazards, indicating risks upon ingestion, skin/eye contact, and inhalation.[1]

Hazard ClassGHS CodeDescriptionSignal Word
Acute Toxicity, OralH302Harmful if swallowedWarning
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning
Acute Toxicity, InhalationH332Harmful if inhaledWarning
Specific Target Organ ToxicityH335May cause respiratory irritationWarning

This data is synthesized from supplier information for CAS 1189973-29-2 and related bromopyrimidine compounds.[1][2][3][4]

Interpreting the Risks: A Mechanistic Perspective

The hazard profile suggests that the molecule possesses multiple modes of toxicity. The bromopyrimidine moiety, a common scaffold in bioactive compounds, can interfere with biological processes, while the piperidine-methanol portion may contribute to its irritant properties.

  • Oral Toxicity (H302): Accidental ingestion could lead to systemic toxic effects. The "harmful" classification necessitates stringent controls to prevent any possibility of ingestion, including a strict prohibition on eating, drinking, or smoking in laboratory areas.[5][6]

  • Skin and Eye Irritation (H315, H319): Direct contact is likely to cause inflammation, redness, and pain. The "serious" eye irritation warning is of critical importance; it implies that contact could lead to significant, potentially lasting damage. This necessitates the mandatory use of robust eye protection.[7][8]

  • Inhalation and Respiratory Irritation (H332, H335): If the compound is in a powdered form or aerosolized, inhalation can cause irritation to the respiratory tract and may lead to systemic harm.[7][8] All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood.

Chapter 2: Protocols for Safe Handling, Storage, and Disposal

A self-validating safety protocol is one where checks and redundancies are built into the workflow. The following protocols are designed to mitigate the risks identified in Chapter 1.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to use engineering controls that isolate the researcher from the chemical.

  • Chemical Fume Hood: All weighing and transfers of solid material, as well as any reactions involving this compound, must be conducted in a properly functioning chemical fume hood to manage inhalation risks.[7][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6][10]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the identified hazards. For this compound, the following are mandatory:

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. For operations with a higher risk of splashing, such as transfers of solutions, a full face shield should be worn in addition to goggles.[5][7]

  • Skin Protection: A standard laboratory coat must be worn and kept fully buttoned. Gloves are essential. Given the skin irritation hazard, nitrile gloves are a suitable choice. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[5][8]

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary.[10]

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling the compound from receipt to storage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Receive & Verify Chemical (Check CAS No. 1189973-29-2) B Review SDS/Safety Guide (Understand H & P Statements) A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Work Inside Certified Chemical Fume Hood C->D E Carefully Weigh/Transfer (Avoid Dust/Aerosol Generation) D->E F Perform Experiment E->F G Segregate & Label Waste (Follow Institutional Policy) F->G H Clean Work Area G->H I Remove PPE & Wash Hands H->I J J I->J Store in Designated Area (Cool, Dry, Well-Ventilated)

Caption: Standard workflow for handling [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9][10]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed facility.[5] Do not allow the product to enter drains.[7]

Chapter 3: Emergency Response and First Aid

Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

The following procedures are based on standard practices for chemicals with similar hazard profiles.[5] Immediate medical attention is required for all exposure routes.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure thorough rinsing.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing.[5] Wash the affected area with soap and plenty of water.[5][11] If skin irritation occurs, seek medical advice.[8]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[5][12] If breathing is difficult or has stopped, provide artificial respiration.[5] Call a poison center or doctor immediately. [5]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. [5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [5]
Accidental Release Measures

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

  • Small Spill (Solid): Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep or scoop up the material without creating dust.[7] Place into a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spill: Evacuate the area immediately. Alert laboratory management and safety personnel. Do not attempt to clean up a large spill without proper training and equipment.

Emergency Response Flowchart

G cluster_routes Identify Exposure Route Start Exposure Incident Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin->Action_Skin Action_Eye Flush with Water for 15+ min Remove Contact Lenses Eye->Action_Eye Action_Inhale Move to Fresh Air Provide Oxygen if Needed Inhale->Action_Inhale Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingest->Action_Ingest End Seek Immediate Medical Attention (Bring SDS/Safety Info) Action_Skin->End Action_Eye->End Action_Inhale->End Action_Ingest->End

Caption: Decision-making flowchart for first aid response to exposure.

Chapter 4: Stability and Reactivity Profile

Understanding a compound's stability and reactivity is crucial for safe storage and for preventing hazardous reactions in the lab.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, as these could potentially lead to vigorous, exothermic reactions.[9]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[9]

Conclusion

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is a compound with a defined set of hazards that require careful and informed handling. While it is not classified as acutely toxic, its potential to cause harm through ingestion, inhalation, and contact with skin and eyes necessitates the consistent application of robust safety protocols. By integrating the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can confidently and safely work with this molecule, ensuring that scientific progress and personal safety advance hand in hand.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: methanol. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Methanol Intoxication First Aid. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-(5-Bromopyrimidin-2-yl)-4-piperidinone. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]-1-methyl-3-phenylpiperidine-2,6-dione. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyrimidin-2-yl)methanol. Retrieved from [Link]

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  • Ivy Fine Chemicals. (n.d.). [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidinyl-Piperidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The pyrimidine core is a well-established "hinge-binding" motif, mimicking the adenine base of ATP to anchor small molecules within the kinase active site. When coupled with a piperidine ring, this scaffold offers a versatile three-dimensional vector for chemists to explore and optimize interactions with the solvent-front and back-pocket regions of the kinase domain.

This guide focuses on the utility of [1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol , a key building block for the synthesis of next-generation kinase inhibitors. The strategic placement of the bromine atom on the pyrimidine ring serves as a crucial chemical handle for diversification through cross-coupling reactions, while the hydroxymethyl-substituted piperidine provides a modifiable linker to enhance potency, selectivity, and pharmacokinetic properties. This document will provide a detailed, experience-driven perspective on the synthesis and application of this valuable intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of the building block's properties is fundamental to its effective use.

PropertyValueSource/Method
Molecular FormulaC10H14BrN3OCalculated
Molecular Weight272.14 g/mol Calculated
AppearanceOff-white to pale yellow solid (predicted)---
SolubilitySoluble in DCM, MeOH, DMSO (predicted)---
StorageStore at 2-8 °C under inert atmosphereRecommended
Proposed Synthesis Protocol: A Self-Validating Approach

Reaction Scheme:

Synthesis_Scheme reagent1 5-Bromo-2-chloropyrimidine reaction reagent1->reaction reagent2 Piperidin-3-ylmethanol reagent2->reaction product [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol base DIPEA base->reaction solvent Acetonitrile (ACN) solvent->reaction heat Reflux heat->reaction reaction->product

Caption: Proposed synthesis of the title compound via SNAr.

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add piperidin-3-ylmethanol (1.1 eq) followed by anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the stirring suspension. The use of a non-nucleophilic organic base like DIPEA is crucial to prevent competing reactions and to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine to remove DIPEA hydrochloride and any remaining inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired [1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol as a solid.

Application in Kinase Inhibitor Synthesis: Gateway to Molecular Diversity

The true value of [1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol lies in its capacity as a versatile platform for generating libraries of potential kinase inhibitors. The 5-bromo position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties that can probe the diverse topology of kinase active sites.

Core Reactions for Library Synthesis

The two most powerful reactions for derivatizing this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Application_Workflow start [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald library1 Aryl/Heteroaryl Substituted Kinase Inhibitor Library suzuki->library1 library2 Amino-Aryl/Heteroaryl Substituted Kinase Inhibitor Library buchwald->library2 modification Hydroxymethyl Modification (e.g., etherification, esterification) library1->modification library2->modification

Caption: Key diversification pathways for the building block.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is ideal for installing aryl or heteroaryl groups at the 5-position of the pyrimidine ring, which can form crucial interactions with the kinase hinge region or extend into the ribose-binding pocket.

General Reaction Conditions:

ComponentExample ReagentTypical LoadingRationale
Palladium CatalystPd(PPh3)4 or PdCl2(dppf)2-10 mol%Catalyzes the cross-coupling cycle.
BaseK2CO3, Cs2CO3, or K3PO42-3 eqActivates the boronic acid/ester for transmetalation.
Boronic Acid/EsterAryl-B(OH)2 or Heteroaryl-B(pin)1.1-1.5 eqSource of the new C-C bond partner.
Solvent1,4-Dioxane/H2O or Toluene/H2O---A biphasic system is often optimal for dissolving both organic and inorganic reagents.
Temperature80-110 °C---Sufficient thermal energy to drive the catalytic cycle.

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk flask, combine [1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the mixture at 90-100 °C and monitor by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.

Protocol 2: Buchwald-Hartwig Amination

This reaction forms a C-N bond, introducing an amino linkage that can act as a hydrogen bond donor or acceptor, a common feature in many potent kinase inhibitors.

General Reaction Conditions:

ComponentExample ReagentTypical LoadingRationale
Palladium Pre-catalystPd2(dba)3 or Pd(OAc)21-5 mol%In situ generation of the active Pd(0) catalyst.
LigandXPhos, RuPhos, or BINAP1-5 mol%Stabilizes the Pd center and facilitates reductive elimination.
BaseNaOtBu, LHMDS, or K3PO41.5-2.5 eqDeprotonates the amine for reaction with the palladium complex.
AminePrimary or secondary amine1.1-1.5 eqThe nitrogen nucleophile.
SolventToluene or 1,4-Dioxane---Anhydrous, non-protic solvents are essential.
Temperature80-110 °C---To overcome the activation energy of C-N bond formation.

Step-by-Step Protocol:

  • Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene), followed by [1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol (1.0 eq) and the desired amine (1.2 eq).

  • Reaction: Stir the mixture at 100 °C until the starting material is consumed (monitored by LC-MS).

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash, dry, concentrate, and purify the product as described for the Suzuki-Miyaura coupling.

Application in Specific Kinase Families: A Structure-Activity Relationship (SAR) Perspective

The [1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol scaffold is particularly well-suited for targeting several important kinase families implicated in disease.

Janus Kinases (JAKs)

The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is central to many autoimmune diseases and myeloproliferative neoplasms.[2] Many approved JAK inhibitors, such as tofacitinib and ruxolitinib, feature a central heterocyclic core that binds to the kinase hinge.

The 2-aminopyrimidine portion of our building block can form the canonical hydrogen bonds with the hinge region of JAKs. The piperidine-3-yl-methanol linker allows for the introduction of substituents that can occupy the ribose pocket and solvent-exposed regions, enhancing selectivity. For instance, modifying the hydroxymethyl group to form ethers or esters can fine-tune solubility and cell permeability, while diversification at the 5-position via Suzuki coupling can introduce moieties that exploit unique features of the different JAK isoforms, leading to improved selectivity.

Bruton's Tyrosine Kinase (BTK)

BTK is a member of the Tec family of kinases and a critical component of the B-cell receptor signaling pathway.[3] It is a validated target for B-cell malignancies, and several covalent inhibitors, such as ibrutinib, are now standard of care.[4]

The pyrimidinyl-piperidine scaffold is a common feature in many BTK inhibitors. The 2-aminopyrimidine can engage in hydrogen bonding with the hinge, while the piperidine linker positions substituents towards the solvent front. The hydroxymethyl group on our building block provides a handle for introducing groups that can improve aqueous solubility and oral bioavailability, key parameters in the development of successful drugs. Furthermore, the 5-position of the pyrimidine can be elaborated to introduce groups that interact with the "gatekeeper" residue, potentially leading to inhibitors with activity against resistance mutations.

Conclusion

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is a high-value, strategically designed building block for the discovery of novel kinase inhibitors. Its pre-installed pyrimidinyl-piperidine core provides a proven scaffold for ATP-competitive inhibition, while the orthogonal chemical handles—the 5-bromo and 3-hydroxymethyl groups—offer independent and predictable avenues for molecular diversification. The protocols and insights provided herein are intended to empower researchers to leverage this building block to its full potential, accelerating the development of the next generation of targeted therapies.

References

  • Google Patents. (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chimalakonda, A., et al. (2021). In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Molecules, 26(11), 3329. Retrieved from [Link]

  • Hendriks, R. W., et al. (2014). BTK-be-gone: a new treatment for B cell malignancies. Cell, 156(1-2), 11-13. Retrieved from [Link]

  • Singh, R., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(16), 4913. Retrieved from [Link]

  • Aalipour, A., & Advani, R. H. (2014). Bruton's Tyrosine Kinase Inhibitors for the Treatment of B-Cell Malignancies. Hematology/oncology clinics of North America, 28(6), 1035–1050. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This document provides in-depth, experience-driven insights into identifying and mitigating common byproducts, ensuring higher yields and purity for your target compound.

The primary synthetic route to [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of the piperidine ring attacks the electron-deficient C2 position of a 2-halo-5-bromopyrimidine, displacing the halide. While robust, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.

Primary Synthetic Pathway

The intended reaction proceeds as follows, typically in the presence of a non-nucleophilic base and a polar aprotic solvent.

G cluster_reactants Reactants cluster_product Product r1 5-Bromo-2-chloropyrimidine p1 [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol r1->p1 + c1 Base (e.g., DIPEA) Solvent (e.g., ACN) Heat r2 Piperidin-3-yl)methanol r2->p1 +

Caption: Desired SNAr reaction pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental observations in a question-and-answer format, providing the causal mechanism for byproduct formation and actionable solutions.

Q1: My LC-MS analysis shows a significant peak corresponding to unreacted 2-halo-5-bromopyrimidine and an M+2 peak for my product that is hard to separate. What is happening?

A1: This strongly suggests the presence of a hydrolyzed pyrimidine byproduct, 5-bromopyrimidin-2-ol.

  • Causality & Mechanism: The SNAr reaction is a competition between nucleophiles. If significant water is present in your reaction, it can compete with the piperidine nucleophile, attacking the electrophilic C2 position of the 2-halo-5-bromopyrimidine. This results in the formation of 5-bromopyrimidin-2-ol. This byproduct is often difficult to remove via standard silica gel chromatography due to its polarity and potential for tautomerization. The M+2 peak you observe is likely the isotopic signature of the bromine atom in this byproduct.

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon)[1].

    • Use High-Purity Reagents: Ensure your piperidine starting material and base are free of excess water.

    • Confirmation: To confirm the identity of the byproduct, you can compare its retention time with a standard. A small-scale reaction of 2-chloro-5-bromopyrimidine in acetonitrile with a few equivalents of water and base, heated to your reaction temperature, can generate the 5-bromopyrimidin-2-ol for comparison.

G Start 2-Chloro-5-bromopyrimidine Prod1 Target Product Start->Prod1 S_NAr Prod2 5-Bromopyrimidin-2-ol (Byproduct) Start->Prod2 Hydrolysis Nuc1 Piperidin-3-yl)methanol (Desired Nucleophile) Nuc1->Prod1 Nuc2 Water (H₂O) (Competing Nucleophile) Nuc2->Prod2

Caption: Competing nucleophilic attack leading to byproduct.

Q2: I'm observing a high molecular weight impurity with a mass roughly double that of my pyrimidine starting material. What could this be?

A2: This is likely a di-pyrimidinyl piperidine byproduct, where two molecules of 2-halo-5-bromopyrimidine have reacted with a single piperidine molecule, though this is less common.

A more probable cause for a high molecular weight impurity is the reaction of the product's hydroxymethyl group with another molecule of the starting pyrimidine.

  • Causality & Mechanism: The hydroxyl group on the piperidine's C3 substituent is also a nucleophile. While the secondary amine is significantly more nucleophilic and should react preferentially, under certain conditions (e.g., presence of a strong base that can deprotonate the alcohol, high temperatures, or extended reaction times), the resulting alkoxide can attack a second molecule of 2-halo-5-bromopyrimidine. This forms an O-arylated ether linkage.

  • Troubleshooting & Validation:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material to ensure the electrophilic pyrimidine is fully consumed.

    • Moderate Temperature: Avoid excessive heating. While heat is required to drive the reaction, temperatures above reflux in acetonitrile may promote this side reaction[1].

    • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Stronger bases like sodium hydride could deprotonate the alcohol, increasing the likelihood of this side reaction.

    • Confirmation: The mass of this byproduct would be (Mass of Product + Mass of 5-bromopyrimidine - Mass of HCl). This can be readily identified via LC-MS.

Q3: My reaction yield is low, and TLC/LC-MS shows a complex mixture of products, including some that appear to be debrominated. Why is this happening?

A3: This points towards reaction conditions that are too harsh or potential side reactions involving the bromine at the C5 position, possibly due to trace metal catalysis or radical pathways.

  • Causality & Mechanism: While the C-Br bond at the 5-position is generally stable to SNAr conditions, prolonged heating at very high temperatures or the presence of trace metal impurities (from reagents or the reactor) can catalyze reductive debromination or other unwanted transformations. Some reagents can also initiate radical processes that lead to a complex product mixture.

  • Troubleshooting & Validation:

    • Temperature and Time Control: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Do not heat for excessively long periods.

    • Reagent Purity: Use high-purity reagents and solvents to avoid trace metal contamination[1].

    • Inert Atmosphere: Strictly maintain an inert atmosphere to quench potential radical side reactions that can be initiated by oxygen.

    • Alternative Methods: If debromination is a persistent issue, consider alternative coupling strategies like the Buchwald-Hartwig amination, which operates under different mechanistic principles, though this would require significant process redevelopment[2].

Troubleshooting Summary Table

Observation Potential Byproduct Probable Cause Recommended Action
Peak at M+H of 175/1775-Bromopyrimidin-2-olPresence of water in the reaction.Use anhydrous solvents/reagents; run under inert gas.
High MW peak (approx. M_product + 156)O-arylated DimerExcessive heat; strong base; incorrect stoichiometry.Moderate temperature; use DIPEA; use slight excess of piperidine.
Unreacted Starting MaterialsIncomplete ReactionInsufficient heat or reaction time; deactivated catalyst (if applicable).Increase temperature moderately; extend reaction time; ensure base is active.
Product peak at M-79/M-81Debrominated ProductHarsh conditions (high temp/long time); trace metal catalysis.Strict temperature/time control; use high-purity reagents.

Analytical and Purification Protocols

Protocol 1: LC-MS Method for In-Process Control and Impurity Profiling

This self-validating protocol helps you monitor the reaction and identify key species.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

  • Expected Elution Order: 5-Bromopyrimidin-2-ol -> Piperidin-3-yl]methanol -> Product -> Dimer Byproduct.

Protocol 2: Optimized Purification by Flash Column Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Heptane or Hexane. A typical starting point is a gradient from 10% to 70% Ethyl Acetate.

    • Expert Tip: Adding 0.5-1% triethylamine to the mobile phase can improve peak shape and reduce tailing of the amine-containing product on the silica.

  • Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better separation.

  • Fraction Analysis: Analyze fractions by TLC (staining with potassium permanganate or visualization under UV light) or LC-MS to identify pure product fractions.

Troubleshooting Workflow Diagram

This workflow provides a logical path from an unexpected observation to a viable solution.

G A Unexpected Result in Crude Reaction Mixture (e.g., Low Yield, Extra Spots) B Analyze by LC-MS A->B C Identify Mass of Byproduct(s) B->C D Hypothesize Structure (Hydrolysis, Dimer, etc.) C->D E Review Reaction Parameters: - Anhydrous Conditions? - Temperature? - Stoichiometry? D->E F Implement Corrective Action: - Use Dry Solvents - Reduce Temperature - Adjust Stoichiometry E->F G Re-run Reaction & Monitor F->G G->A Issue Persists H Successful Synthesis G->H

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

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Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Crystallographic Validation of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel pharmaceutical intermediates like [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, a thorough understanding of its atomic arrangement, stereochemistry, and intermolecular interactions is paramount. This guide provides an in-depth technical comparison, centered on the gold-standard method of single-crystal X-ray crystallography, for the complete structural validation of this promising heterocyclic compound. We will explore the causality behind experimental choices in crystallography and objectively compare its performance against other widely used analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and torsional angles with unparalleled accuracy.[2]

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a fully refined crystal structure is a meticulous process, designed to be self-validating at each critical step.

Step 1: Crystal Growth – The Art and Science of Molecular Order

The prerequisite for any successful SCXRD experiment is the growth of high-quality single crystals.[3] For a novel compound like [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, a systematic screening of crystallization conditions is the first and most critical step.

  • Methodology: A common and effective technique is slow evaporation from a saturated solution.[4]

    • Prepare saturated solutions of the compound in a variety of solvents with differing polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane).

    • Dispense small aliquots (1-2 mL) of each solution into individual, clean vials.

    • Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Regularly inspect the vials under a microscope for the formation of single, well-defined crystals with sharp edges.

  • Causality: The choice of solvent is crucial as it influences the solubility and the crystal packing. A solvent in which the compound is moderately soluble often yields the best results. Slow evaporation ensures that the molecules have sufficient time to arrange themselves into a highly ordered crystal lattice, minimizing defects.[5] Advanced techniques like vapor diffusion or liquid-liquid diffusion can also be employed for challenging compounds.[6]

Step 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and subjected to a finely focused beam of X-rays.[7]

  • Methodology:

    • A suitable crystal is selected and mounted on a loop, which is then placed on the goniometer head of the diffractometer.[7]

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms.

    • The diffractometer, equipped with a sensitive detector, rotates the crystal in the X-ray beam, collecting a series of diffraction images from different orientations.[8]

  • Causality: Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion, which leads to sharper diffraction spots and higher resolution data.[7] Collecting data over a wide range of crystal orientations is essential to measure a complete set of unique reflections, which is necessary for accurate structure determination.[9]

Step 3: Structure Solution and Refinement – From Diffraction to 3D Model

The collected diffraction data is a set of intensities and positions of the diffraction spots. Computational methods are then used to translate this information into a three-dimensional atomic model.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply necessary corrections.[8]

    • Structure Solution: Direct methods or Patterson methods are employed to determine the initial phases of the structure factors, leading to an initial electron density map. For small molecules, direct methods are highly effective.[10]

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[11][12]

  • Causality: The refinement process minimizes the difference between the experimentally observed diffraction pattern and the pattern calculated from the atomic model. The quality of the final structure is assessed by metrics such as the R-factor, which should be as low as possible for a well-refined structure.[11] The final output is typically a Crystallographic Information File (CIF), a standard format for archiving and sharing crystal structure data.[13][14][15][16][17]

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow Figure 1: Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Purified Compound [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B Dissolution C High-Quality Single Crystal B->C Nucleation & Growth D Mount Crystal on Goniometer C->D E X-ray Diffraction Experiment (Data Acquisition) D->E Exposure to X-rays F Raw Diffraction Images E->F G Data Processing & Integration F->G H Structure Solution (Direct Methods) G->H I Model Building & Refinement H->I J Final 3D Structure (CIF) I->J Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more rapid insights into the identity and purity of a compound.[18][19]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Absolute stereochemistry- Bond lengths, angles, and torsions- Intermolecular interactions and crystal packing- Definitive structural proof- High precision and accuracy- Requires high-quality single crystals- Can be time-consuming- Provides solid-state conformation only
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (1D & 2D NMR)- Number and environment of protons and carbons- Relative stereochemistry- Non-destructive- Provides information in solution- Relatively fast for initial characterization- Does not provide absolute stereochemistry- Complex spectra can be difficult to interpret- Does not directly measure bond lengths/angles
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues- High sensitivity- Requires very small sample amounts- Can be coupled with chromatography for mixture analysis- Does not provide stereochemical information- Isomers can be difficult to distinguish- Provides limited information on connectivity
Fourier-Transform Infrared (FT-IR) Spectroscopy - Presence of specific functional groups (e.g., -OH, -C=N, C-Br)- Fast and simple to perform- Non-destructive- Provides limited information on the overall molecular structure- Complex spectra can be ambiguous- Not suitable for distinguishing isomers
In-depth Comparison
  • NMR Spectroscopy: For [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, ¹H and ¹³C NMR spectroscopy would be the first step to confirm the presence of the pyrimidine and piperidine rings and the methanol group.[20][21][22][23] 2D NMR techniques like COSY and HSQC would establish the connectivity between protons and carbons, confirming the overall molecular framework.[24] However, NMR alone cannot definitively determine the absolute configuration of the chiral center at the 3-position of the piperidine ring, nor can it provide precise bond lengths and angles.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule, providing strong evidence for its chemical formula.[25][26][27][28][29] Fragmentation patterns observed in MS/MS experiments could offer clues about the connectivity of the different ring systems. However, MS cannot distinguish between isomers and provides no information about the three-dimensional arrangement of the atoms.

  • FT-IR Spectroscopy: FT-IR spectroscopy would quickly confirm the presence of key functional groups, such as the O-H stretch of the methanol group and the characteristic vibrations of the aromatic pyrimidine ring.[30][31][32][33][34] While useful for a quick functional group check, it provides the least amount of structural detail compared to the other techniques.

The following diagram illustrates the logical relationship between the information provided by each technique, with X-ray crystallography at the apex, providing the most complete structural picture.

Structural Information Hierarchy Figure 2: Hierarchy of Structural Information Xray X-ray Crystallography (Complete 3D Structure) NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) Xray->NMR Confirms & Refines MS Mass Spectrometry (Molecular Formula & Fragmentation) NMR->MS Builds Upon IR FT-IR Spectroscopy (Functional Groups) MS->IR Builds Upon

Caption: Hierarchy of Structural Information.

Conclusion

For the definitive structural validation of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, single-crystal X-ray crystallography is the indispensable gold standard. It provides an unambiguous and highly detailed three-dimensional model of the molecule, which is critical for understanding its chemical properties and potential biological activity. While techniques like NMR, MS, and FT-IR are essential for routine characterization, purity assessment, and confirming the molecular framework, they do not offer the same level of structural detail and certainty as a crystallographic analysis. Therefore, a comprehensive approach that utilizes these complementary techniques, with X-ray crystallography as the ultimate arbiter of structure, represents the most robust and scientifically rigorous strategy for advancing novel pharmaceutical compounds from the laboratory to clinical development.

References

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  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
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  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756.
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  • Newman, J., & Wilson, C. C. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1749–1760.
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  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
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  • Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-670.
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A Comparative Analysis of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol and its Non-Brominated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. This guide presents a comparative study of two closely related heterocyclic compounds: [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol (Compound B) and its non-brominated counterpart, [1-(pyrimidin-2-yl)piperidin-3-yl]methanol (Compound A) . We delve into the synthesis, physicochemical properties, and potential biological activities of these molecules. The primary focus is to elucidate the impact of the bromine atom on key drug-like properties, including lipophilicity, and to explore its potential to engage in halogen bonding, a critical interaction in modern drug design.[1][2] This analysis provides researchers and drug development professionals with foundational data and experimental protocols to assess the utility of strategic bromination in optimizing piperidine-pyrimidine scaffolds.

Introduction: The Rationale for Comparison

The pyrimidine ring is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[3] Likewise, the piperidine scaffold is prevalent in centrally active drugs, valued for its ability to confer favorable pharmacokinetic properties.[4] The combination of these two rings creates a versatile platform for targeting a wide array of biological systems. 2-aminopyrimidine derivatives, in particular, are known to possess a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The introduction of a halogen atom, such as bromine, is a common tactic in lead optimization. Bromination can profoundly alter a molecule's electronic profile, lipophilicity, metabolic stability, and binding affinity.[7] Specifically, the bromine atom can act as a halogen bond donor, forming a directional non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding site.[8] This interaction, distinct from simple hydrophobic effects, can significantly enhance binding potency and selectivity.[9][10]

This guide hypothesizes that the addition of a bromine atom to the C5 position of the pyrimidine ring in [1-(pyrimidin-2-yl)piperidin-3-yl]methanol will lead to predictable changes in its physicochemical profile and introduce the potential for halogen bonding, thereby modulating its biological activity. We will explore this through a detailed comparison of Compound A (non-brominated) and Compound B (brominated).

Synthesis and Characterization

The synthesis of both compounds is achievable through a standard nucleophilic aromatic substitution (SNAr) reaction. The general pathway involves coupling the piperidine-3-yl-methanol core with the appropriate pyrimidine derivative.

Synthetic Pathway

The synthesis begins with commercially available starting materials: 2-chloropyrimidine for Compound A and 5-bromo-2-chloropyrimidine for Compound B. These are reacted with piperidin-3-ylmethanol in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the substitution.

G cluster_A Synthesis of Compound A (Non-Brominated) cluster_B Synthesis of Compound B (Brominated) A_SM1 2-Chloropyrimidine A_Product [1-(pyrimidin-2-yl)piperidin-3-yl]methanol (Compound A) A_SM1->A_Product DIPEA, Acetonitrile Reflux A_SM2 Piperidin-3-ylmethanol A_SM2->A_Product B_SM1 5-Bromo-2-chloropyrimidine B_Product [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol (Compound B) B_SM1->B_Product DIPEA, Acetonitrile Reflux B_SM2 Piperidin-3-ylmethanol B_SM2->B_Product

Caption: General synthetic workflow for Compound A and Compound B.

Characterization

Post-synthesis, both compounds would be purified using column chromatography and characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides definitive proof of structure and can reveal intermolecular interactions, including potential halogen bonds in the solid state.[11][12]

Comparative Physicochemical Properties

The introduction of bromine is expected to modulate several key physicochemical parameters that are critical for a compound's pharmacokinetic (ADME) profile.

PropertyCompound A (Non-Brominated)Compound B (Brominated)Rationale for Difference
Molecular Weight ( g/mol ) 195.25274.15Addition of a bromine atom (atomic weight ~79.90).
Calculated logP (ClogP) ~0.85~1.62Bromine is a lipophilic atom, increasing the compound's affinity for nonpolar environments.[13][14]
Predicted pKa (Pyrimidine N) ~1.5~0.9The electron-withdrawing effect of bromine reduces the basicity of the pyrimidine ring nitrogens.[15]
Polar Surface Area (Ų) 55.155.1The core polar groups (hydroxyl, ring nitrogens) remain the same.
Halogen Bond Donor Potential NoneYesThe C-Br bond creates an electropositive region (σ-hole) capable of interacting with electron donors.[8]

Note: ClogP and pKa values are estimates based on standard computational models and published data for similar fragments. Experimental determination is required for confirmation.

The most significant predicted difference lies in the lipophilicity (ClogP). The nearly one-unit increase for Compound B suggests it will have higher membrane permeability but potentially lower aqueous solubility compared to Compound A.[16] This trade-off is a critical consideration in drug design.

Comparative In Vitro Biological Evaluation

Given that 2-aminopyrimidine scaffolds are frequently identified as kinase inhibitors, a comparative study against a representative kinase panel is a logical starting point.[5] Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[17]

Hypothetical Target: A Serine/Threonine Kinase

For this guide, we will hypothesize that both compounds are evaluated for their inhibitory activity against a representative serine/threonine kinase, such as Aurora Kinase A, which is often implicated in oncology.

Comparative Kinase Inhibition Data (Hypothetical)

The following table presents plausible experimental data from an in vitro kinase assay.

CompoundTarget KinaseIC₅₀ (nM)
Compound A (Non-Brominated)Aurora Kinase A850
Compound B (Brominated)Aurora Kinase A120
Analysis of Biological Data

The hypothetical data shows that Compound B is approximately 7-fold more potent than Compound A. This significant increase in activity supports the hypothesis that the bromine atom contributes favorably to the binding interaction. This enhanced affinity could be due to two primary factors:

  • Improved Hydrophobic Interactions: The increased lipophilicity of the brominated ring may allow it to better occupy a hydrophobic pocket within the kinase active site.

  • Halogen Bonding: The bromine atom on Compound B could be forming a crucial halogen bond with a Lewis basic residue (e.g., the backbone carbonyl oxygen of an amino acid) in the kinase hinge region, an interaction unavailable to Compound A.[10]

G cluster_workflow In Vitro Kinase Assay Workflow start Prepare Assay Plate add_kinase Add Kinase Enzyme (e.g., Aurora A) start->add_kinase add_compound Add Test Compound (Compound A or B) add_kinase->add_compound incubate1 Pre-incubate (Allow Compound Binding) add_compound->incubate1 add_atp Initiate Reaction (Add ATP & Substrate) incubate1->add_atp incubate2 Incubate (Allow Phosphorylation) add_atp->incubate2 add_detection Terminate & Add Detection Reagent incubate2->add_detection read_plate Read Signal (e.g., Luminescence) add_detection->read_plate analyze Data Analysis (Calculate IC₅₀) read_plate->analyze

Caption: A typical workflow for an in vitro kinase inhibition assay.

Discussion: The Impact of a Single Atom

This comparative guide illustrates the profound impact a single bromine atom can have on the profile of a drug-like molecule. The addition of bromine to the pyrimidine scaffold in Compound B resulted in a molecule with increased lipophilicity and, hypothetically, significantly enhanced biological potency.

The advantages of this "bromination" strategy include a potential increase in therapeutic activity and favorable effects on drug metabolism.[7] The key takeaway for drug development professionals is the dual nature of the bromine atom. It not only modifies bulk properties like lipophilicity but can also introduce a specific, directional interaction—the halogen bond—that can be exploited for rational drug design to improve ligand-receptor interactions.[1]

However, researchers must also consider potential drawbacks. Increased lipophilicity can sometimes lead to reduced solubility or off-target effects, and the introduction of a halogen can create new metabolic liabilities. Therefore, a full ADMET profile would be necessary to fully evaluate the therapeutic potential of Compound B relative to Compound A.

Experimental Protocols

Protocol: Synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol (Compound B)
  • Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, combine 5-bromo-2-chloropyrimidine (1.0 eq), piperidin-3-ylmethanol (1.1 eq), and diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous acetonitrile (ACN).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[18]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.[18]

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated brine solution.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and LC-MS.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC
  • System Setup: Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[19] The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent like methanol or acetonitrile.[20]

  • Standard Preparation: Prepare stock solutions of a series of standard compounds with known logP values.

  • Sample Preparation: Prepare stock solutions of Compound A and Compound B in the mobile phase.

  • Analysis: Inject the standards and test compounds onto the column and record their retention times (t_R_). Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R_ - t_0_) / t_0_.

    • Calculate log(k) for all compounds.

    • Generate a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.

    • Use the linear regression equation from the calibration curve to determine the experimental logP values for Compound A and Compound B from their respective log(k) values.[21]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Plate Preparation: To the wells of a 384-well plate, add the kinase enzyme in assay buffer.[22]

  • Compound Addition: Add serial dilutions of Compound A or Compound B (typically in DMSO, with a final concentration ≤1%) to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.[22]

  • Reaction Initiation: Add a solution containing the kinase-specific peptide substrate and ATP to all wells to start the phosphorylation reaction.[23]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ or similar). This reagent stops the kinase reaction and contains enzymes that convert the ADP generated into a luminescent signal.

  • Signal Reading: After a final incubation period, read the luminescence on a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The comparative analysis of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol and its non-brominated counterpart provides a clear and compelling case for the utility of strategic halogenation in drug discovery. The introduction of a single bromine atom predictably increases lipophilicity and provides a significant, hypothetical boost in biological potency, likely through the introduction of a halogen bond. This guide provides the foundational synthetic routes, analytical protocols, and theoretical framework for researchers to further explore this and similar scaffolds. The experimental data, though hypothetical, is based on established principles and underscores the importance of considering halogen bonding as a key tool in the rational design of potent and selective therapeutic agents.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol (CAS No. 1189973-29-2)[1], a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this novel compound is not always available, its constituent parts—a brominated pyrimidine ring and a piperidine methanol structure—mandate a cautious and systematic approach to its disposal.

The procedures outlined below are synthesized from established best practices for handling hazardous laboratory chemicals, ensuring the protection of personnel and the environment.

Hazard Assessment: An Evidence-Based Approach

Due to the specific nature of this compound, a formal hazard profile is not extensively documented. Therefore, a conservative assessment based on analogous structures is the most responsible course of action. The molecule's structure suggests several potential hazards:

  • Toxicity: Piperidine derivatives and other heterocyclic compounds can be acutely toxic if swallowed or in contact with skin.[2]

  • Irritation: Similar brominated heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[3][4]

  • Environmental Hazard: Organobromine compounds can be persistent in the environment and may be toxic to aquatic life.[5][6][7]

Based on these structural alerts, [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][8]

Table 1: Inferred Hazard Profile and Key Safety Considerations

Parameter Inferred Characteristic/Hazard Causality & Rationale
Physical State SolidAssumed based on typical research compounds of this nature.
Acute Toxicity Category 3 or 4 (Oral, Dermal)Piperidine and substituted pyridine/pyrimidine structures often exhibit toxicity.[2][3]
Irritation Skin, Eye, and Respiratory IrritantCommon for halogenated aromatic and heterocyclic compounds.[4][5]
Environmental Risk Potential for persistence and aquatic toxicity.Brominated organic compounds can be persistent and bio-accumulative.[6]
Disposal Classification Hazardous WasteMandated by federal, state, and local regulations for chemicals with these characteristics.[2][9]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after experimentation. The causality behind PPE selection is the prevention of exposure via inhalation, ingestion, or dermal contact.

  • Engineering Controls: Always handle the compound, including when preparing waste containers, inside a certified chemical fume hood to mitigate inhalation risks.[3]

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or a face shield.[3] This is non-negotiable to prevent contact with splashes of solutions or fine powders.

  • Protective Clothing: A buttoned lab coat and appropriate footwear are mandatory.

  • Gloves: Wear dual-layered nitrile gloves. The rationale for double-gloving is to provide a barrier against potential permeation and to allow for safe removal of the outer, contaminated glove without touching it with bare skin.[10] Contaminated gloves should be disposed of as hazardous waste.[11]

Waste Segregation & Containerization Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. This protocol ensures chemical compatibility and regulatory compliance.

Step 1: Designate the Waste Stream All waste containing [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol should be collected under a "Halogenated Organic Waste" stream. This classification is critical for the final disposal facility, which will likely use high-temperature incineration.[2][12]

Step 2: Select the Appropriate Container

  • For Solid Waste (e.g., contaminated filter paper, gloves, weigh boats): Use a designated, sealable plastic bag or a wide-mouth container clearly marked for solid hazardous waste.[13]

  • For Liquid Waste (e.g., mother liquors, reaction solutions): Use a sturdy, chemically compatible container (e.g., HDPE or glass) with a screw-top cap.[14] The container must be in good condition and free of leaks.[15]

Step 3: Ensure Proper and Complete Labeling From the moment the first drop of waste is added, the container must be labeled.[15] The label must include:

  • The words "HAZARDOUS WASTE" [14][15]

  • The full chemical name: "[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol" and any solvents present.

  • The approximate concentration or percentage of each component.

  • The accumulation start date.

Step 4: Practice Safe Storage

  • Keep waste containers closed at all times except when adding waste.[14][15]

  • Store containers in a designated Satellite Accumulation Area (SAA) within the lab.[16]

  • Ensure secondary containment is used for all liquid waste containers to mitigate spills.[17]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[18]

Spill Management Protocol

Accidents happen; a self-validating safety system includes being prepared for them.

  • Evacuate & Alert: Alert personnel in the immediate area. For a large spill, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the fume hood is operational.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to surround and cover the spill.[8]

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated compound into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Restock: Replenish your spill kit immediately.

The Disposal Pathway: A Standardized Workflow

The ultimate goal is to transfer the safely contained waste to a licensed disposal facility. The following workflow illustrates the decision-making process from generation to final disposal.

G cluster_classification 1. Classify Waste Type cluster_containment 2. Contain & Label Waste start Waste Generated ([1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol) solid Pure Solid / Contaminated PPE start->solid liquid Liquid Solutions / Mother Liquor start->liquid sharps Contaminated Sharps (needles, glass pipettes) start->sharps solid_container Sealable & Labeled 'Solid Halogenated Waste' Container solid->solid_container liquid_container Screw-Cap & Labeled 'Liquid Halogenated Waste' Container (in Secondary Containment) liquid->liquid_container sharps_container Puncture-Proof Sharps Container (Labeled as Hazardous Waste) sharps->sharps_container disposal_pickup 3. Store in Satellite Accumulation Area & Arrange Pickup by EHS or Licensed Waste Contractor solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup incineration 4. Final Disposal: High-Temperature Incineration disposal_pickup->incineration

Caption: Disposal workflow for [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol.

This workflow culminates in high-temperature incineration, the recommended disposal method for many hazardous and halogenated organic compounds, as it ensures complete destruction of the molecule, preventing its release into the environment.[2][12]

Regulatory Adherence

All waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[19][20] It is imperative that all researchers are familiar with and adhere to not only these federal standards but also their specific state, local, and institutional policies.[2][15] Your institution's EHS department is your primary resource for navigating these requirements.

By adhering to this comprehensive disposal guide, you demonstrate a commitment to laboratory safety, scientific excellence, and environmental responsibility. Treating novel compounds with a high degree of caution is not an impediment to research but a prerequisite for sustainable and trustworthy science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.